molecular formula C17H20N2O5S2 B12132245 (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12132245
M. Wt: 396.5 g/mol
InChI Key: FJHRMLGTDPOJBR-UVTDQMKNSA-N
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Description

The compound (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the thiazolidinone ring.

    Introduction of Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution, where the thiazolidinone intermediate reacts with morpholine under reflux conditions.

    Formation of Trimethoxybenzylidene Group: Finally, the compound is subjected to a Knoevenagel condensation with 3,4,5-trimethoxybenzaldehyde in the presence of a base like piperidine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential bioactivity. It is studied for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for modification and incorporation into various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring and the trimethoxybenzylidene group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
  • (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(morpholin-4-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzylidene group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2O5S2/c1-21-12-8-11(9-13(22-2)15(12)23-3)10-14-16(20)19(17(25)26-14)18-4-6-24-7-5-18/h8-10H,4-7H2,1-3H3/b14-10-

InChI Key

FJHRMLGTDPOJBR-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)N3CCOCC3

Origin of Product

United States

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